molecular formula C15H16O3 B11870327 (1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid CAS No. 57932-10-2

(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid

Cat. No.: B11870327
CAS No.: 57932-10-2
M. Wt: 244.28 g/mol
InChI Key: MEUWTMUFNVSMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a fused indeno-pyran ring system, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno-pyran ring system

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various physiological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)ethanamine
  • 4-aryl-5-oxo-1H-2,3,4,5-tetrahydroindeno[1,2-b]pyridines

Uniqueness

2-(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid is unique due to its specific ring structure and the presence of the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

57932-10-2

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

2-(1-methyl-4,5-dihydro-3H-indeno[1,2-c]pyran-1-yl)acetic acid

InChI

InChI=1S/C15H16O3/c1-15(9-13(16)17)14-11(6-7-18-15)8-10-4-2-3-5-12(10)14/h2-5H,6-9H2,1H3,(H,16,17)

InChI Key

MEUWTMUFNVSMKL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)CC3=CC=CC=C32)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.